Zidovudine belongs to a class of antiretroviral drugs called nucleoside reverse transcriptase inhibitors (NRTIs). HIV replicates by converting its genetic material, RNA, into DNA using an enzyme called reverse transcriptase. Zidovudine acts as a decoy molecule. It closely resembles the natural nucleoside thymidine, a building block of DNA. When incorporated into the growing viral DNA chain, Zidovudine terminates the process, preventing the virus from replicating [].
Early clinical trials in the 1980s demonstrated Zidovudine's ability to improve survival rates and delay the progression of HIV disease []. However, research also showed limitations. Zidovudine has significant side effects, and the virus can develop resistance with prolonged use.
Ongoing research continues to explore Zidovudine's effectiveness in specific contexts, such as preventing mother-to-child transmission of HIV and as part of combination therapies with other antiretroviral drugs [].
Beyond its direct therapeutic application, Zidovudine is a valuable research tool for studying HIV. Scientists use Zidovudine to investigate various aspects of HIV biology, including:
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